Physicochemical Differentiation: Computed Lipophilicity vs. Key Analogs
The target compound demonstrates a computed XLogP3-AA of 6.7, reflecting its high lipophilicity. This is a critical differentiator when compared to analogs lacking the trifluoromethoxy group, which are expected to have significantly lower partition coefficients. For example, replacing the -OCF3 group with a -OCH3 group would reduce both lipophilicity and electron-withdrawing capacity, which can drastically affect membrane permeability and target engagement [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.7 |
| Comparator Or Baseline | 3-(3-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide (analog; value not directly measured but qualitatively lower due to replacement of -OCF3 with -OCH3) |
| Quantified Difference | Not directly quantified; qualitative class-level inference. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
High lipophilicity is a key parameter for CNS penetration and binding to hydrophobic protein pockets, directly informing the compound's suitability for specific drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 16817557: 3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/888457-24-7 View Source
